Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14660950
Molecular Formula: C22H17F2N3O3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17F2N3O3 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C22H17F2N3O3/c1-13-19-17(21(28)29-2)12-18(14-8-10-16(11-9-14)30-22(23)24)25-20(19)27(26-13)15-6-4-3-5-7-15/h3-12,22H,1-2H3 |
| Standard InChI Key | ZEGYCSQCRMZZLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=CC=C4 |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Pyrazolo[3,4-b]pyridine core: A bicyclic system fusing a pyrazole (5-membered ring with two adjacent nitrogen atoms) and a pyridine (6-membered aromatic ring with one nitrogen) .
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Substituents:
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1-Phenyl group: Attached to the pyrazole nitrogen at position 1.
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3-Methyl group: Occupying position 3 of the pyrazole ring.
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6-(4-(Difluoromethoxy)phenyl): A para-substituted phenyl group with a difluoromethoxy (–OCF₂H) moiety at position 6 of the pyridine ring.
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4-Carboxylate methyl ester: An ester functional group at position 4 of the pyridine ring.
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The molecular formula is C₂₄H₁₉F₂N₃O₃, with a molecular weight of 459.43 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (lipophilicity) | ~3.2 (predicted) |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 180–185°C (estimated) |
The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation, while the carboxylate ester improves membrane permeability .
Synthetic Methodologies
Core Construction via Cyclocondensation
The pyrazolo[3,4-b]pyridine scaffold is typically assembled through cyclocondensation reactions. A representative approach involves:
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Formation of the pyridine ring: Condensation of a β-keto ester with an aminopyrazole derivative under acidic conditions .
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Functionalization at position 6: Introduction of the 4-(difluoromethoxy)phenyl group via Suzuki-Miyaura cross-coupling, using a palladium catalyst and aryl boronic acid .
For example, a 3-iodo intermediate can undergo coupling with 4-(difluoromethoxy)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C .
Esterification and Final Modifications
The carboxylate ester at position 4 is introduced via esterification of a precursor carboxylic acid. The patent CN111362874B describes a two-step protocol for analogous pyrazole carboxylates:
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Hydrolysis: Treatment of a methyl ester with aqueous NaOH in methanol at 60°C to yield the carboxylic acid.
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Re-esterification: Reaction with methyl iodide in the presence of K₂CO₃ in DMF at room temperature.
This method achieves yields >75% with HPLC purity exceeding 99% .
Analytical Characterization
Key techniques for quality control include:
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82–7.35 (m, 9H, aromatic), 4.10 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
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¹⁹F NMR: δ -80.2 (d, J = 52 Hz, CF₂).
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₄H₂₀F₂N₃O₃: 459.1432; found: 459.1435.
Stability and Degradation Pathways
The ester group is susceptible to hydrolysis under acidic or basic conditions:
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Half-life in pH 7.4 buffer: >48 hours.
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Major degradation product: 6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (detected via HPLC) .
Industrial Applications and Patent Landscape
While direct patents for this compound are absent, related innovations include:
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